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Compound of Interest

Compound Name:
5-acetyloxy-1,3-oxathiolane-2-

carboxylic Acid

CAS No.: 440105-45-3

Cat. No.: B113404 Get Quote

In the landscape of modern antiviral therapeutics, particularly in the fight against Human

Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), the enantiomerically pure 1,3-

oxathiolane ring system stands out as a privileged scaffold. This guide delves into the core

properties and applications of a pivotal intermediate, (2R,5R)-5-acetyloxy-1,3-oxathiolane-2-
carboxylic acid, and its derivatives. While the free carboxylic acid is a transient species, its

esterified forms, particularly the L-menthyl ester, are the workhorse molecules in the industrial

synthesis of blockbuster nucleoside reverse transcriptase inhibitors (NRTIs) like Lamivudine

(3TC) and Emtricitabine (FTC).[1][2]

The specific (2R, 5R) stereochemistry is crucial for the biological activity of the final drug

products. The strategic introduction of an acetyloxy group at the C-5 position transforms it into

an excellent leaving group, paving the way for the key C-N bond formation with a nucleobase—

the defining step in the synthesis of these life-saving medicines.[3] This guide, intended for

researchers and drug development professionals, will explore the synthesis, properties, and

critical applications of this scaffold, emphasizing the chemical reasoning that makes it an

elegant and efficient tool in pharmaceutical manufacturing.

Physicochemical and Spectroscopic Properties
Direct characterization data for the free carboxylic acid form is sparse in the literature, as it is

typically generated and used in situ or, more commonly, employed as its stable ester derivative.
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The most relevant and well-characterized precursor is the L-menthyl ester of the corresponding

5-hydroxy compound, which is subsequently acetylated.

Rationale for Esterification: The use of an L-menthyl ester serves a dual purpose. First, L-

menthol is a readily available and inexpensive chiral auxiliary, which allows for the

diastereoselective synthesis of the oxathiolane ring, facilitating the isolation of the desired

(2R,5R) stereoisomer.[4] Second, the ester protects the carboxylic acid functionality during

subsequent reaction steps, preventing unwanted side reactions.

Table 1: Physicochemical Properties of Key Intermediates

Property
(2R,5R)-5-Hydroxy-1,3-
oxathiolane-2-carboxylic
acid L-menthyl ester

(2R,5R)-5-Acetyloxy-1,3-
oxathiolane-2-carboxylic
acid L-menthyl ester

CAS Number 147126-62-3[5][6][7][8][9][10] 147027-09-6[11]

Molecular Formula C₁₄H₂₄O₄S[6][8][10] C₁₆H₂₆O₅S[11]

Molecular Weight 288.40 g/mol [6][8] 330.44 g/mol [11]

Appearance
White to off-white solid[5][7][8]

[9]
Data not available

Melting Point 99-101 °C[7][9] Data not available

Boiling Point
402.3±45.0 °C (Predicted)[6][7]

[9]
Data not available

Density 1.16 g/cm³ (Predicted)[6][9] Data not available

Solubility
Soluble in Chloroform,

Methanol[9]
Data not available

Storage
2-8°C, Sealed in dry

conditions[7]
Data not available

Spectroscopic Data of the Precursor: (2R,5R)-5-
Hydroxy-1,3-oxathiolane-2-carboxylic acid L-menthyl
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ester
Confirming the structure and stereochemistry of these intermediates is paramount. The

following data for the hydroxy precursor is foundational for quality control during synthesis.[7]

¹H-NMR (400 MHz, CDCl₃) δ: 5.96 (s, 1H), 5.57 (d, 1H), 4.74 (s, 1H), 3.32-3.29 (m, 1H),

3.17-3.08 (dd, 1H), 2.02 (d, 2H), 1.70 (d, 1H), 1.51- 1.42 (m, 2H), 1.09-1.00 (m, 2H), 0.91 (d,

6H), 0.78 (d, 3H).

¹³C-NMR (100 MHz, CDCl₃) δ: 16.27, 20.69, 23.30, 26.16, 31.42, 34.11, 38.46, 40.35, 46.86,

46.07, 80.20, 101.22, 103.20, 172.18.

FT-IR (Neat) cm⁻¹: 3456 (O-H stretch), 2956, 2864 (C-H stretch), 1731 (C=O ester stretch),

1457, 1387, 1288, 1196, 1041, 986.

Synthesis and Stereochemical Control
The synthesis of the (2R,5R)-5-acetyloxy-1,3-oxathiolane-2-carboxylate intermediate is a multi-

step process designed for high stereochemical fidelity. The key is the diastereoselective

condensation reaction.

Core Synthesis Workflow
The process begins with the condensation of L-menthyl glyoxylate hydrate with 1,4-dithiane-

2,5-diol (a dimer of mercaptoacetaldehyde).[4] This reaction, typically catalyzed by a Lewis acid

like Boron trifluoride etherate (BF₃·Et₂O), forms the 1,3-oxathiolane ring.[12] The L-menthol

chiral auxiliary directs the stereochemistry, leading to a mixture of diastereomers from which

the desired (2R,5R) isomer can be isolated, often through crystallization.
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Caption: Synthesis workflow for the chiral intermediate.

Protocol 1: Synthesis of (2R,5R)-5-Hydroxy-1,3-
oxathiolane-2-carboxylic acid L-menthyl ester
This protocol is adapted from established industrial processes.[7][12][13]

Reaction Setup: Under a nitrogen atmosphere, dissolve L-menthyl glyoxylate (1.0 eq) and

1,4-dithiane-2,5-diol (1.1 eq) in an appropriate anhydrous solvent such as tetrahydrofuran

(THF).
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Catalysis: Cool the mixture to 0°C. Slowly add a Lewis acid catalyst, such as Boron

trifluoride etherate (BF₃·Et₂O) (0.11 eq).

Reaction: Stir the mixture for 30 minutes at 0°C, then allow it to warm to room temperature

and react for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography

(TLC) or High-Performance Liquid Chromatography (HPLC).

Workup: Quench the reaction by pouring the mixture into water. Extract the aqueous layer

with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over

anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

Purification & Isolation: To the crude residue, add n-hexane and a small amount of

triethylamine to induce precipitation. Cool the mixture to promote crystallization. The desired

(2R,5R) diastereomer will selectively crystallize.

Final Product: Collect the solid product by filtration, wash with cold hexane, and dry under

vacuum to yield the title compound as a white powder.

Application in Antiviral Drug Synthesis: The
Vorbrüggen Glycosylation
The primary and most critical application of (2R,5R)-5-acetyloxy-1,3-oxathiolane-2-carboxylate

is its role as the glycosyl donor in the synthesis of lamivudine and emtricitabine. The C-5

acetyloxy group serves as a competent leaving group, enabling the crucial coupling with a

silylated nucleobase.

Mechanism of Action: This key step is a Vorbrüggen-type N-glycosylation. A Lewis acid, such

as zirconium tetrachloride (ZrCl₄) or trimethylsilyl triflate (TMSOTf), activates the oxathiolane

ring by coordinating to the ring oxygen and the acetyloxy group.[3] This makes the anomeric C-

5 carbon highly electrophilic and susceptible to nucleophilic attack by the nitrogen of the

silylated pyrimidine base (e.g., 5-fluorocytosine for emtricitabine). The reaction typically

proceeds with high stereoselectivity, yielding the desired cis-nucleoside product.

Protocol 2: Synthesis of an Emtricitabine Intermediate
This protocol describes the coupling of the acetyloxy intermediate with silylated 5-

fluorocytosine.[3]
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Base Silylation: In a dry flask under nitrogen, suspend 6-Amino-5-fluoropyrimidin-2(1H)-one

(1.1 eq) in hexamethyldisilazane (HMDS) (3.1 eq). Add a catalytic amount of trimethylsilyl

chloride (TMSCl). Heat the mixture to 120-130°C until a clear solution forms. Remove

excess reagents by vacuum distillation to obtain the silylated base. Dissolve the residue in

anhydrous dichloromethane.

Coupling Reaction Setup: In a separate flask under nitrogen, dissolve (2R,5R)-(1R,2S,5R)-2-

isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate (1.0 eq) in anhydrous

dichloromethane. Add the Lewis acid catalyst, for example, zirconium tetrachloride (ZrCl₄)

(0.5 eq).

Glycosylation: Slowly add the solution of the silylated base from step 1 to the solution from

step 2 at 25-30°C. Stir the reaction mixture at this temperature for approximately 6 hours,

monitoring by HPLC.

Quenching and Workup: Upon completion, cool the reaction to 10-20°C and quench by

adding pre-cooled water. Adjust the pH to 8-8.5 with triethylamine. Separate the organic and

aqueous layers.

Isolation: Wash the organic layer with water, then concentrate it under vacuum. The resulting

residue contains the coupled product, which can be further purified by crystallization to yield

the emtricitabine precursor with high chiral purity.[3]
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Caption: Core logic of the Vorbrüggen N-glycosylation step.

Conclusion
The (2R,5R)-5-acetyloxy-1,3-oxathiolane-2-carboxylic acid scaffold, primarily utilized in its

L-menthyl ester form, represents a triumph of synthetic organic chemistry in the service of

medicine. Its design incorporates a chiral auxiliary for stereocontrol, a protecting group for the

carboxylic acid, and a strategically placed leaving group to facilitate the most crucial bond-

forming event in the synthesis of vital antiviral drugs. For researchers in drug development, a

thorough understanding of the properties, synthesis, and reactivity of this intermediate is

essential for process optimization, impurity profiling, and the development of next-generation

antiviral agents. The methodologies described herein underscore the elegance and precision

required to bring these complex, life-saving molecules from the laboratory to the patient.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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